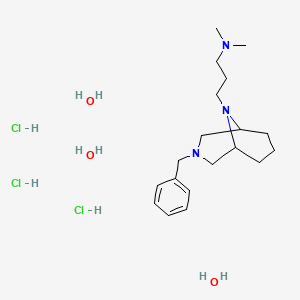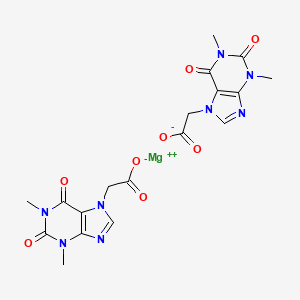
Magnesium 7-theophyllineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 7-theophyllineacetate is a compound that combines magnesium with theophylline, a methylxanthine derivative. Theophylline is known for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . Magnesium, on the other hand, is an essential mineral involved in numerous physiological processes . The combination of these two components results in a compound with potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 7-theophyllineacetate typically involves the reaction of theophylline with magnesium salts under controlled conditions. One common method is to dissolve theophylline in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced in bulk, and the reaction conditions are optimized to maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 7-theophyllineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Theophylline moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of substituted theophylline derivatives .
Aplicaciones Científicas De Investigación
Magnesium 7-theophyllineacetate has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Magnesium citrate: Used as a dietary supplement and laxative.
Magnesium sulfate: Commonly used in medicine for treating eclampsia and as a laxative.
Theophylline: Used as a bronchodilator in respiratory diseases.
Uniqueness
Magnesium 7-theophyllineacetate is unique due to its combined properties of magnesium and theophylline. This combination enhances its therapeutic potential, making it more effective in treating certain conditions compared to its individual components. The synergistic effects of magnesium and theophylline provide a broader range of applications and improved efficacy .
Propiedades
| 38953-16-1 | |
Fórmula molecular |
C18H18MgN8O8 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
magnesium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/2C9H10N4O4.Mg/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
Clave InChI |
TYERUTUVDKNUGR-UHFFFAOYSA-L |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/no-structure.png)
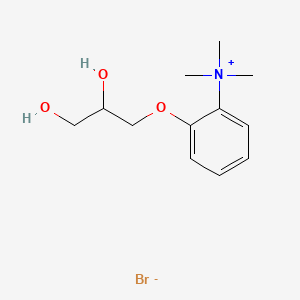

![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
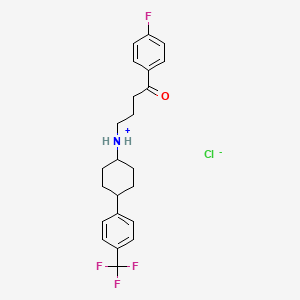
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

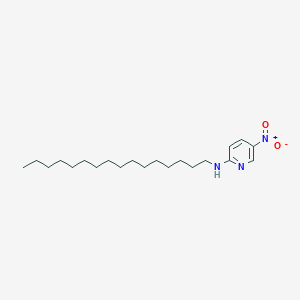


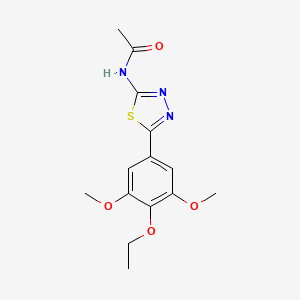
![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
